

Application Note: High-Performance Liquid Chromatography Analysis of Thevetin B

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Compound of Interest

Compound Name: *Thevetin B*

Cat. No.: *B208249*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Thevetin B is a potent cardiac glycoside found in the seeds and other parts of the *Thevetia peruviana* (yellow oleander) plant.[1][2] Due to its significant cardiotoxic effects, accurate and reliable quantification of **Thevetin B** is crucial in toxicology, pharmacology, and forensic analysis.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and accessible method for the determination of **Thevetin B** in various samples, including plant extracts and biological fluids. This application note provides a detailed protocol for the HPLC analysis of **Thevetin B**.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained during the HPLC analysis of **Thevetin B**.

Table 1: HPLC System Parameters and Chromatographic Conditions

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 μ m)[5]
Mobile Phase A	Water + 0.1% Formic Acid[5]
Mobile Phase B	Acetonitrile + 0.1% Formic Acid[5]
Gradient Program	Time (min)
0	
5	
8	
12	
15	
16	
20	
Flow Rate	1.0 mL/min[5]
Column Temperature	35 °C[5]
Detection Wavelength	220 nm[5]
Injection Volume	10 μ L

Table 2: Illustrative Calibration Curve Data for **Thevetin B**

Concentration (µg/mL)	Peak Area (mAU*s)
1.0	12,500
5.0	63,000
10.0	124,500
25.0	310,000
50.0	625,000
100.0	1,255,000
Linearity (R ²)	> 0.999

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Performance
Retention Time (min)	± 2%	10.2
Tailing Factor (T)	≤ 2.0	1.1
Theoretical Plates (N)	> 2000	5500
Precision (%RSD, n=6)	≤ 2.0%	< 1.5%

Experimental Protocols

1. Sample Preparation from Plant Material

This protocol is designed for the extraction of **Thevetin B** from plant materials such as seeds or leaves.

- Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.[5]
- Solvent Extraction:
 - Accurately weigh approximately 1 gram of the powdered plant material.[5]

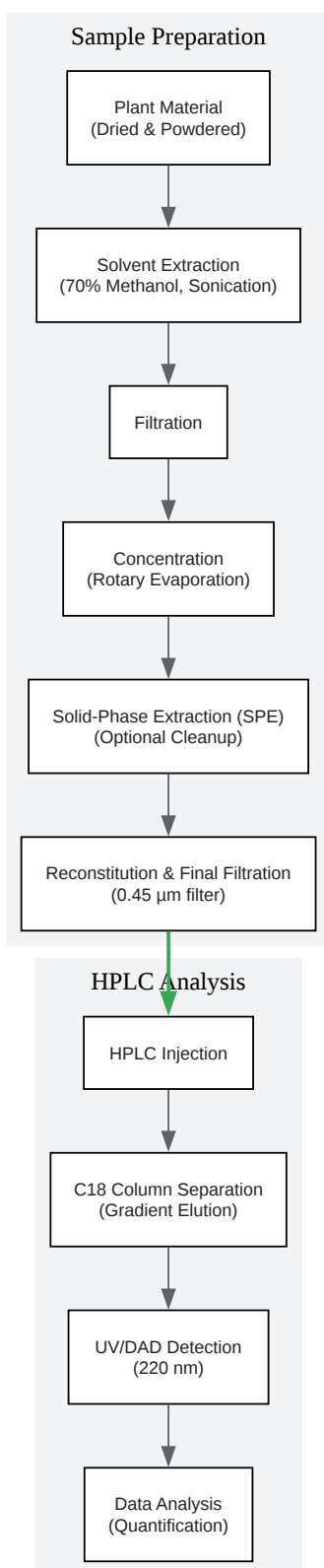
- Add 20 mL of 70% methanol in water.
- Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
[5]
- Filter the extract through a Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 50°C.
- Solid-Phase Extraction (SPE) Cleanup (Recommended):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[5]
 - Load the concentrated plant extract onto the conditioned cartridge.[5]
 - Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.[5]
 - Elute **Thevetin B** and other cardiac glycosides with 10 mL of 80% methanol in water.[5]
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]
 - Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (82% Mobile Phase A, 18% Mobile Phase B).[5]
 - Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]

2. HPLC Analysis Protocol

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (82% A, 18% B) for at least 30 minutes or until a stable baseline is achieved.[5]
- Standard Preparation: Prepare a series of calibration standards of **Thevetin B** in the mobile phase, ranging from 1 µg/mL to 100 µg/mL from a stock solution.
- Injection Sequence:

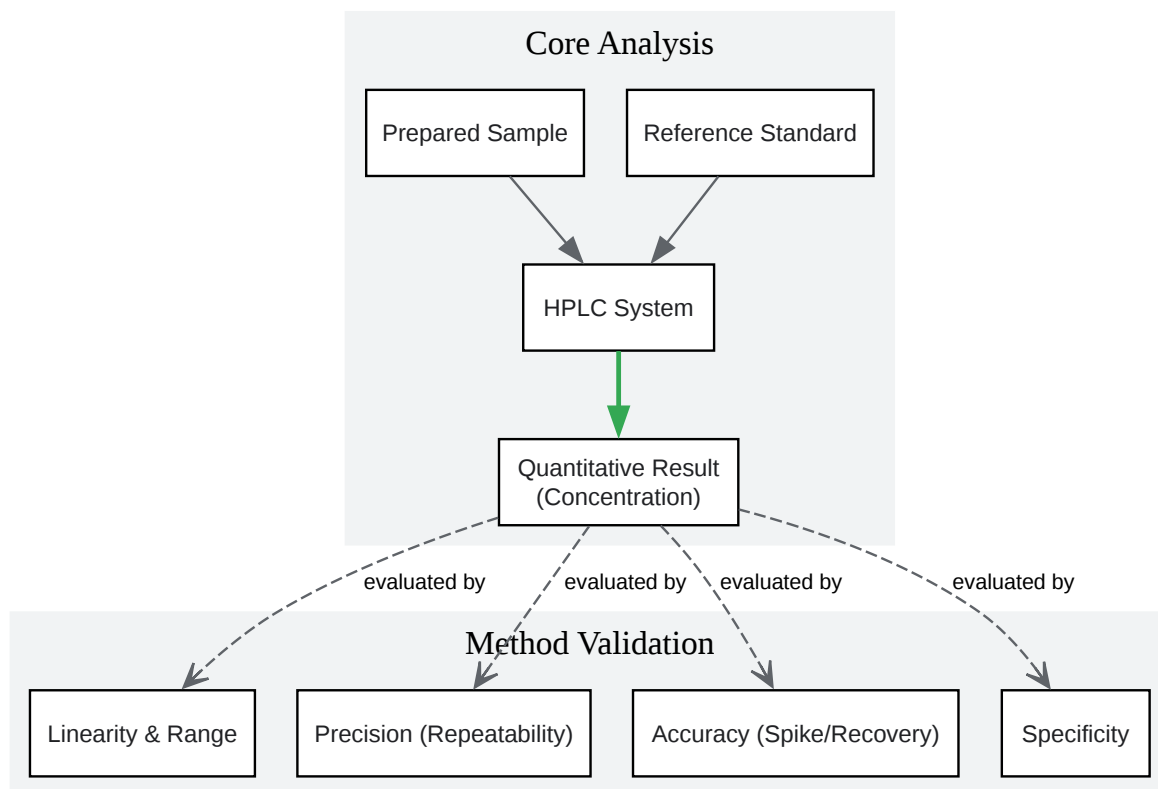
- Inject a blank (mobile phase) to ensure the system is clean.
- Perform six replicate injections of a mid-range standard to check for system suitability (precision, tailing factor, theoretical plates).
- Inject the calibration standards in order of increasing concentration.
- Inject the prepared samples.
- Inject a quality control (QC) standard after every 10-15 sample injections to monitor system performance.
- Data Acquisition and Analysis:
 - Acquire chromatograms for the duration of the gradient program (20 minutes).
 - Integrate the peak corresponding to **Thevetin B** (expected around 10.2 minutes, but will vary).
 - Construct a calibration curve by plotting peak area against concentration for the standards.
 - Determine the concentration of **Thevetin B** in the samples by interpolating their peak areas from the calibration curve.

Visualizations



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Caption: Experimental workflow for **Thevetin B** analysis.



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Caption: Key relationships in quantitative HPLC analysis.

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